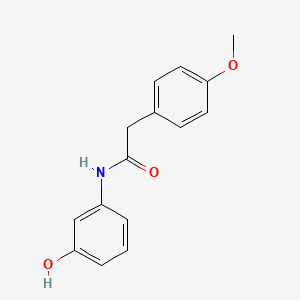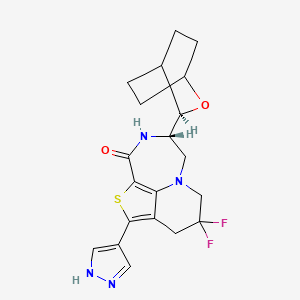
Boc-PEG25-benzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-PEG25-benzyl is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-PEG25-benzyl is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the PEG backbone, which is then modified to introduce the benzyl group and the tert-butoxycarbonyl (Boc) protecting group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve mild temperatures and the use of organic solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as column chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Boc-PEG25-benzyl undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid in methanol for Boc deprotection.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Deprotected amine derivatives.
Aplicaciones Científicas De Investigación
Boc-PEG25-benzyl is widely used in scientific research, particularly in the synthesis of PROTACs. These chimeras are used to selectively degrade target proteins, making them valuable tools in drug discovery and development. The compound is also used in the development of targeted therapies for cancer and other diseases . Additionally, this compound is used in the study of protein-protein interactions and the development of novel therapeutic agents .
Mecanismo De Acción
Boc-PEG25-benzyl functions as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins, providing a powerful approach for targeted therapy .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-PEG25-t-butyl ester: Another PEG-based linker with a benzyl group and a tert-butyl ester.
Boc-PEG4-NHS ester: A shorter PEG linker with a Boc protecting group and an N-hydroxysuccinimide ester.
Boc-PEG12-alcohol: A PEG linker with a Boc protecting group and an alcohol functional group.
Uniqueness
Boc-PEG25-benzyl is unique due to its specific structure, which includes a long PEG chain (25 units), a benzyl group, and a Boc protecting group. This combination provides the compound with unique properties, such as increased solubility, stability, and the ability to form stable conjugates with various ligands . These properties make this compound particularly valuable in the synthesis of PROTACs and other targeted therapeutic agents .
Propiedades
Fórmula molecular |
C62H116O27 |
|---|---|
Peso molecular |
1293.6 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C62H116O27/c1-62(2,3)89-61(63)9-10-64-11-12-65-13-14-66-15-16-67-17-18-68-19-20-69-21-22-70-23-24-71-25-26-72-27-28-73-29-30-74-31-32-75-33-34-76-35-36-77-37-38-78-39-40-79-41-42-80-43-44-81-45-46-82-47-48-83-49-50-84-51-52-85-53-54-86-55-56-87-57-58-88-59-60-7-5-4-6-8-60/h4-8H,9-59H2,1-3H3 |
Clave InChI |
HVHIZMIQMTUTEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)



![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
